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Compound of Interest

Compound Name: 1,2-Dilaurin

Cat. No.: B593230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of pure 1,2-
Dilaurin (also known as 1,2-didodecanoylglycerol), a diacylglycerol of significant interest in

various scientific disciplines. This document outlines key spectral data from mass spectrometry,

nuclear magnetic resonance, and infrared spectroscopy, alongside detailed experimental

protocols for obtaining these measurements.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions. For 1,2-Dilaurin, electrospray ionization (ESI) is a common method, often

resulting in the formation of a protonated molecule [M+H]⁺.

Quantitative Mass Spectrometry Data
The fragmentation of the 1,2-Dilaurin precursor ion provides valuable structural information.

The following table summarizes the key mass spectrometry data for the protonated molecule.
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Attribute Value

Molecular Formula C₂₇H₅₂O₅

Molecular Weight 456.7 g/mol

Precursor Ion (m/z) 457.38947 [M+H]⁺

Table 1: Mass Spectrometry Data for 1,2-Dilaurin.

The collision-induced dissociation (CID) of the precursor ion leads to a series of fragment ions.

The major fragmentation pathway for 1,2-diacylglycerols involves the neutral loss of a fatty acid

chain.

Fragment Ion (m/z) Relative Intensity Interpretation

257.212 999
[M+H - C₁₂H₂₄O₂]⁺ (Loss of

one lauric acid)

439.3785 755 [M+H - H₂O]⁺

440.3813 239 Isotopic peak of [M+H - H₂O]⁺

258.2154 177
Isotopic peak of [M+H -

C₁₂H₂₄O₂]⁺

Table 2: MS/MS Fragmentation Data for 1,2-Dilaurin Precursor Ion (457.38947 m/z).

Experimental Protocol for Mass Spectrometry
This protocol describes a general method for the analysis of 1,2-Dilaurin using liquid

chromatography-mass spectrometry (LC-MS).

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

Materials:
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1,2-Dilaurin standard

HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

Formic acid (for mobile phase modification)

Glass vials

Procedure:

Sample Preparation: Dissolve a known concentration of 1,2-Dilaurin in an appropriate

solvent mixture (e.g., isopropanol:acetonitrile, 1:1 v/v).

Chromatographic Separation:

Use a C18 reversed-phase column suitable for lipid analysis.

Employ a gradient elution program with a mobile phase consisting of A) water with 0.1%

formic acid and B) acetonitrile/isopropanol with 0.1% formic acid.

The gradient should be optimized to ensure good separation and peak shape for 1,2-
Dilaurin.

Mass Spectrometry Analysis:

Operate the mass spectrometer in positive ion mode.

Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal

values for lipid analysis.

Acquire full scan MS data over a relevant m/z range (e.g., 100-1000 m/z).

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of 1,2-
Dilaurin (m/z 457.4).

Set the collision energy to an appropriate level to induce fragmentation (e.g., 20-40 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical structure and environment

of atomic nuclei. For 1,2-Dilaurin, ¹H and ¹³C NMR are the most informative techniques.

Predicted NMR Data
The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in

1,2-Dilaurin. These predictions are based on established chemical shift databases and

models.

Proton (¹H)
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Glycerol CH₂ (sn-1) 4.10 - 4.30 dd 2H

Glycerol CH (sn-2) 5.05 - 5.20 m 1H

Glycerol CH₂ (sn-3) 3.60 - 3.80 d 2H

α-CH₂ (C=O) 2.25 - 2.35 t 4H

β-CH₂ 1.55 - 1.65 m 4H

(CH₂)₈ 1.20 - 1.40 m 32H

CH₃ 0.85 - 0.95 t 6H

Table 3: Predicted ¹H NMR Chemical Shifts for 1,2-Dilaurin.
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Carbon (¹³C) Predicted Chemical Shift (ppm)

C=O (Ester) 173 - 174

Glycerol CH (sn-2) 70 - 72

Glycerol CH₂ (sn-1) 62 - 64

Glycerol CH₂ (sn-3) 60 - 62

α-CH₂ (C=O) 34 - 35

(CH₂)ₙ 29 - 30

β-CH₂ 24 - 25

CH₂ next to CH₃ 22 - 23

CH₃ 14 - 15

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,2-Dilaurin.

Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of 1,2-
Dilaurin.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Materials:

1,2-Dilaurin standard

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:
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Sample Preparation: Dissolve 5-10 mg of 1,2-Dilaurin in approximately 0.6 mL of CDCl₃ in a

clean, dry NMR tube. Ensure the sample is fully dissolved.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. It is a useful technique for identifying functional

groups.

Predicted IR Absorption Bands
The following table lists the characteristic IR absorption bands expected for 1,2-Dilaurin.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

~3400 O-H stretch Hydroxyl Medium, Broad

2925, 2855 C-H stretch Alkane (CH₂, CH₃) Strong

~1740 C=O stretch Ester Strong

~1465 C-H bend Alkane (CH₂) Medium

~1160 C-O stretch Ester Strong

Table 5: Predicted Characteristic IR Absorption Bands for 1,2-Dilaurin.

Experimental Protocol for FT-IR Spectroscopy
This protocol provides a general method for obtaining an FT-IR spectrum of 1,2-Dilaurin.

Instrumentation:

Fourier Transform Infrared (FT-IR) spectrometer

Sample holder (e.g., KBr plates or ATR accessory)

Materials:

1,2-Dilaurin standard

Spectroscopy-grade solvent (e.g., chloroform) if preparing a film

Procedure:

Sample Preparation (Thin Film Method):

Dissolve a small amount of 1,2-Dilaurin in a volatile solvent like chloroform.

Deposit a drop of the solution onto a KBr plate and allow the solvent to evaporate, leaving

a thin film of the sample.

Place a second KBr plate on top.
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Sample Preparation (ATR Method):

Place a small amount of the solid 1,2-Dilaurin sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Spectrum Acquisition:

Place the sample holder in the FT-IR spectrometer.

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Workflow and Visualization
As no specific signaling pathways involving 1,2-Dilaurin were identified in the literature, a

general experimental workflow for the spectroscopic characterization of a pure lipid is

presented below.
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Spectroscopic Analysis Workflow for 1,2-Dilaurin
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Caption: Workflow for the spectroscopic analysis of 1,2-Dilaurin.

To cite this document: BenchChem. [Spectral Characteristics of Pure 1,2-Dilaurin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593230#spectral-characteristics-of-pure-1-2-dilaurin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593230?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

